molecular formula C7H6BrClN2O B15364411 N-(3-bromo-5-chloropyridin-2-yl)acetamide

N-(3-bromo-5-chloropyridin-2-yl)acetamide

Cat. No.: B15364411
M. Wt: 249.49 g/mol
InChI Key: ATJWJMLUXARBIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Bromo-5-chloropyridin-2-yl)acetamide is a pyridine derivative featuring a bromine atom at position 3, a chlorine atom at position 5, and an acetamide group (-NHCOCH₃) at position 2 of the pyridine ring. The electron-withdrawing effects of bromine and chlorine substituents influence its electronic properties, solubility, and intermolecular interactions, which may enhance its stability and binding affinity in pharmacological contexts .

Properties

Molecular Formula

C7H6BrClN2O

Molecular Weight

249.49 g/mol

IUPAC Name

N-(3-bromo-5-chloropyridin-2-yl)acetamide

InChI

InChI=1S/C7H6BrClN2O/c1-4(12)11-7-6(8)2-5(9)3-10-7/h2-3H,1H3,(H,10,11,12)

InChI Key

ATJWJMLUXARBIC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=N1)Cl)Br

Origin of Product

United States

Scientific Research Applications

Chemistry: N-(3-bromo-5-chloropyridin-2-yl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound has shown potential as an inhibitor in biological studies, affecting various enzymes and pathways.

Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs targeting specific diseases.

Industry: It is used in the production of agrochemicals and other industrial chemicals due to its versatile chemical properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The bromine and chlorine atoms on the pyridine ring can form bonds with biological molecules, affecting enzyme activity and cellular processes. The acetamide group can interact with amino acids and proteins, influencing their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

Halogenated pyridine acetamides exhibit diverse properties based on substituent type, position, and electronic effects. Below is a comparative analysis of key compounds:

Table 1: Structural and Electronic Properties of Selected Acetamide Derivatives

Compound Name Substituents (Pyridine Positions) Molecular Formula Molecular Weight (g/mol) Key Substituent Effects Reference
N-(3-Bromo-5-chloropyridin-2-yl)acetamide 3-Br, 5-Cl, 2-acetamide C₇H₆BrClN₂O 249.5* Strong electron-withdrawing groups enhance electrophilicity. -
N-(3-Bromopyridin-2-yl)acetamide 3-Br, 2-acetamide C₇H₇BrN₂O 215.05 Lower molecular weight; XLogP3: 1.1 indicates moderate lipophilicity .
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(pyridin-3-yl)methyl]acetamide 3-Cl, 5-CF₃, 2-acetamide C₁₄H₁₁ClF₃N₃O 329.7 Trifluoromethyl group increases hydrophobicity and steric bulk .
N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Pyridazine core with methoxybenzyl substituents - - Pyridazine derivatives act as FPR1/FPR2 agonists, showing structure-dependent receptor specificity .
Crystallographic and Solid-State Behavior
  • Meta-Substituted Trichloroacetamides: highlights that electron-withdrawing groups (e.g., nitro) at meta positions significantly alter crystal parameters. For example, N-(3-chlorophenyl)-2,2,2-trichloro-acetamide crystallizes in a monoclinic system with one molecule per asymmetric unit, while di-substituted analogs (e.g., 3,5-Cl₂C₆H₃NH-CO-CCl₃) exhibit distinct packing patterns . This suggests that the 3-bromo-5-chloro substitution in the target compound may similarly influence its solid-state geometry.

Q & A

Q. How can this compound serve as a scaffold for developing antimicrobial agents?

  • Methodology :
  • SAR Studies : Synthesize analogs with varied halogens (e.g., F, I) or acetamide modifications. Test against bacterial efflux pumps (e.g., Staphylococcus aureus) .
  • Bioisosteric Replacement : Substitute Br with CF3_3 to improve metabolic stability while retaining target affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.